molecular formula C11H13F3N2O B2972103 3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea CAS No. 1623905-27-0

3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea

Cat. No.: B2972103
CAS No.: 1623905-27-0
M. Wt: 246.233
InChI Key: VFZPATPVUMXEDK-UHFFFAOYSA-N
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Description

3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl-substituted phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their catalytic activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenethyl-3-{[3-(trifluoromethyl)phenyl]thiourea}: Similar structure but contains a thiourea moiety instead of a urea moiety.

    3-(Trifluoromethyl)phenylurea: Lacks the ethyl group and has a simpler structure.

Uniqueness

3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea is unique due to the combination of its ethyl group, trifluoromethyl-substituted phenyl group, and urea moiety.

Properties

IUPAC Name

1-ethyl-3-[[3-(trifluoromethyl)phenyl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-2-15-10(17)16-7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZPATPVUMXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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